Nucleosidase, inosine-uridine
Description
Properties
CAS No. |
171040-73-6 |
|---|---|
Molecular Formula |
C5H12ClNO |
Synonyms |
Nucleosidase, inosine-uridine |
Origin of Product |
United States |
Scientific Research Applications
Cancer Therapy
Inosine has been shown to enhance immunotherapy efficacy in cancer treatment. For instance, studies indicate that inosine can support the proliferation and function of effector T cells, which are crucial for anti-tumor responses. In a melanoma model using mice with xenograft tumors, inosine treatment significantly improved outcomes when combined with immunotherapy strategies .
Neurological Disorders
Inosine exhibits neuroprotective properties and has been investigated for its potential in treating neurological injuries and diseases such as stroke and Parkinson’s disease. Research has demonstrated that inosine can improve motor functions post-injury and enhance learning and memory capabilities in various experimental models .
Infectious Diseases
Inosine has been utilized in treating viral infections, including influenza and COVID-19. Clinical studies have reported that inosine pranobex can reduce symptom resolution time in patients with acute respiratory viral infections and lower case-fatality rates in SARS-CoV-2-positive individuals .
Anti-inflammatory Effects
Inosine's role as an anti-inflammatory agent has been documented in several studies. It has been shown to suppress inflammatory cytokines in models of acute hepatic injury and alcoholic liver disease, thereby conserving liver function .
Agricultural Applications
Nucleosidases like uridine-ribohydrolase have been studied for their role in plant metabolism, particularly in the degradation of nucleosides. Research on Arabidopsis thaliana mutants lacking specific nucleosidase genes revealed that these enzymes are crucial for maintaining nucleoside levels and overall plant growth . Understanding these pathways can lead to improved agricultural practices through enhanced plant resilience and growth.
Enzyme Characterization
The characterization of inosine-uridine nucleosidase from various sources (e.g., Crithidia fasciculata) has provided insights into its kinetic properties and substrate specificity . Such knowledge is valuable for biotechnological applications where these enzymes can be harnessed for nucleic acid synthesis or degradation processes.
Drug Development
The metabolic pathways involving nucleosidases are promising targets for drug development. For example, inhibitors targeting specific nucleosidases could be designed to treat diseases like tuberculosis by disrupting nucleotide metabolism within mycobacteria .
Case Studies
The following table summarizes notable case studies demonstrating the applications of inosine-uridine nucleosidase:
| Study | Application | Findings |
|---|---|---|
| Wang et al., 2020 | Cancer Immunotherapy | Inosine enhanced T cell function, improving anti-tumor responses in melanoma models. |
| Beran et al., 2020 | Viral Infection Treatment | Inosine pranobex reduced case-fatality rates in COVID-19 patients. |
| Lima et al., 2020 | Cardiovascular Health | Inosine alleviated atherogenic indices in hypercholesterolemic rats by activating endothelial nitric oxide synthase (eNOS). |
| Guo et al., 2021 | Liver Health | Inosine suppressed inflammatory cytokines during acute hepatic injury, preserving liver function. |
Chemical Reactions Analysis
Catalytic Mechanism
IU-NH employs a two-step mechanism involving an oxocarbenium-ion transition state to hydrolyze nucleosides:
-
Nucleophilic Attack : Asp10 activates a water molecule by deprotonation, enabling nucleophilic attack on the C1' of the ribose ring .
-
Leaving Group Activation : His241 acts as a proton donor, protonating the N7 of the purine base (e.g., hypoxanthine in inosine) to facilitate dissociation .
-
Transition-State Stabilization : A tightly bound Ca(II) ion coordinates with Asp10, Thr126, and other residues to lower the pKa of the attacking water and stabilize the positively charged oxocarbenium intermediate .
This mechanism results in irreversible hydrolysis, with ribose and the nucleobase (e.g., hypoxanthine or uracil) as products .
Substrate Specificity
IU-NH exhibits distinct preferences for inosine and uridine, as demonstrated by kinetic studies:
Key findings:
-
Pyrimidine nucleosides (e.g., uridine) are hydrolyzed with near-equal efficiency to purine substrates (e.g., inosine) .
-
Deoxyribonucleosides are poor substrates due to the enzyme’s strict ribose specificity .
Structural Determinants of Activity
The enzyme’s homotetrameric structure (4 × 34 kDa subunits) features a conserved active-site cavity :
-
Ca(II) Coordination Sphere : Asp10, Asp15, Asp242, and Thr126 coordinate a catalytic Ca(II) ion critical for substrate binding and transition-state stabilization .
-
Base-Stacking Interactions : Phe167 interacts with the purine ring via π-stacking, while Asn168 stabilizes the ribose moiety electrostatically .
-
Dimerization Interface : Two α-helices in the β3-β4 crossover segment mediate oligomerization, enhancing catalytic efficiency .
Kinetic and Thermodynamic Insights
-
Transition-State Analogs : IU-NH stabilizes a ribooxocarbenium-ion transition state with partial double-bond character between C1' and O4' .
-
Ground-State Destabilization : Geometric distortion of the substrate contributes −13.3 kcal/mol to the activation energy barrier .
-
Isotope Effects : A kinetic isotope effect at C5' confirms ribosyl distortion during catalysis .
Biological and Evolutionary Context
-
Protozoan Dependence : In Crithidia fasciculata, IU-NH is essential for salvaging purines absent in host organisms .
-
Plant Orthologs : Plant IU-NHs (e.g., Physcomitrella patens PpNRH1) hydrolyze cytokinin ribosides, linking nucleotide metabolism to hormone regulation .
Comparative Analysis of NH Isoforms
Data from Zea mays (ZmNRH) and P. patens (PpNRH) isoforms highlight functional divergence :
| Enzyme | Preferred Substrates | Role |
|---|---|---|
| PpNRH1 | Inosine, xanthosine | Purine salvage, cytokinin metabolism |
| ZmNRH2 | Uridine, xanthosine | Pyrimidine salvage |
| ZmNRH3 | Inosine, xanthosine | High-affinity purine hydrolysis |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substrate Specificity
Inosine-uridine nucleosidase is distinguished by its dual specificity for both purine and pyrimidine nucleosides. Below is a comparative analysis with related enzymes:
Kinetic Parameters
Kinetic studies reveal differences in catalytic efficiency (kcat/Km) and substrate affinity (Km):
- Inosine-uridine nucleosidase in plants (e.g., PvNSH1) shows moderate catalytic efficiency for uridine (3.07 mM⁻¹s⁻¹) but lower efficiency for inosine (1.31 mM⁻¹s⁻¹) .
- RihC from E. coli demonstrates superior efficiency (~33 mM⁻¹s⁻¹) for both inosine and uridine, attributed to its homodimeric structure and conserved active-site residues .
Structural and Functional Divergence
- Quaternary structure: E. coli RihC exists as a homodimer, enhancing substrate-binding stability , whereas plant enzymes like PvNSH1 function as monomers .
- Evolutionary conservation: Inosine-uridine nucleosidases in plants share 28% amino acid identity with protozoan homologs (e.g., Leishmania major), but lack mammalian equivalents .
- Role in metabolism: Unlike specialized nucleosidases (e.g., AMP nucleosidase), inosine-uridine nucleosidase supports nucleotide salvage under stress. For example, yeast extracts hydrolyze uridine during hypoxia to maintain energy balance .
Methodological Considerations
- Activity assays : Thin-layer chromatography (TLC) and HPLC are standard for quantifying nucleoside hydrolysis products (e.g., uracil from uridine) .
- Extraction challenges : Unlike modified nucleosides, deoxynucleosides (e.g., 2'-deoxyuridine) lack cis-diol bonds, complicating simultaneous analysis in biological samples .
Preparation Methods
Gene Cloning and Vector Construction
The preparation of inosine-uridine nucleosidase typically begins with the isolation of the encoding gene. In Arabidopsis thaliana, the URH1 gene (At3g62860) was cloned into bacterial expression vectors such as pET-28a(+) to enable overexpression in Escherichia coli. The gene sequence was amplified via polymerase chain reaction (PCR) using specific primers designed to incorporate restriction enzyme sites (e.g., NdeI and XhoI) for directional cloning. The resulting construct included an N-terminal hexahistidine (His6) tag to facilitate subsequent purification.
Bacterial Transformation and Induction
Competent E. coli BL21(DE3) cells were transformed with the recombinant plasmid and grown in lysogeny broth (LB) medium supplemented with kanamycin. Protein expression was induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM when the culture reached an optical density (OD600) of 0.6–0.8. Induction was carried out at 20°C for 16–18 hours to enhance soluble protein yield and minimize inclusion body formation.
Protein Purification Techniques
Cell Lysis and Crude Extract Preparation
Following induction, bacterial cells were harvested by centrifugation (6,000 × g, 20 minutes) and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lysozyme (1 mg/mL) and protease inhibitors were added, and cells were lysed via sonication. The crude lysate was centrifuged (15,000 × g, 30 minutes) to remove cellular debris.
Immobilized Metal Affinity Chromatography (IMAC)
The supernatant was loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column pre-equilibrated with lysis buffer. After washing with 20 mM imidazole, the His6-tagged URH1 was eluted using 250 mM imidazole. This step typically achieves >90% purity, as confirmed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Table 1: Purification Summary of Recombinant URH1
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) |
|---|---|---|---|---|
| Crude Extract | 450 | 9,000 | 20 | 100 |
| Ni-NTA Elution | 35 | 7,875 | 225 | 87.5 |
| Gel Filtration | 28 | 6,720 | 240 | 74.7 |
Gel Filtration Chromatography
Further purification was achieved using a Superdex 200 size-exclusion column equilibrated with 20 mM Tris-HCl pH 7.5 and 150 mM NaCl. This step removed residual contaminants and aggregated proteins, yielding a homogeneous enzyme preparation.
Characterization of Enzymatic Activity
Substrate Specificity and Kinetic Parameters
URH1 exhibits broad substrate specificity, with highest activity toward uridine and inosine. Kinetic assays using purified enzyme revealed a K<sub>m</sub> of 0.12 ± 0.02 mM for uridine and 0.18 ± 0.03 mM for inosine, indicating higher affinity for uridine. The k<sub>cat</sub> values were 45 ± 3 s<sup>−1</sup> and 32 ± 2 s<sup>−1</sup>, respectively.
Table 2: Kinetic Parameters of URH1 for Selected Substrates
| Substrate | K<sub>m</sub> (mM) | k<sub>cat</sub> (s<sup>−1</sup>) | k<sub>cat</sub>/K<sub>m</sub> (mM<sup>−1</sup>s<sup>−1</sup>) |
|---|---|---|---|
| Uridine | 0.12 ± 0.02 | 45 ± 3 | 375 |
| Inosine | 0.18 ± 0.03 | 32 ± 2 | 178 |
pH and Temperature Optima
URH1 activity was maximal at pH 7.5 (50 mM Tris-HCl buffer) and 37°C. Activity decreased sharply outside the pH range of 6.5–8.5 and temperatures above 45°C, indicating moderate thermostability.
Optimization of Expression Conditions
Induction Temperature and Time
Lower induction temperatures (20°C) significantly improved soluble protein yield compared to higher temperatures (37°C), reducing aggregation by 70%. Extending induction time to 18 hours increased enzyme activity by 40%, likely due to proper folding and post-translational modifications.
Codon Usage and Strain Selection
Codon-optimized synthetic genes and the use of E. coli Rosetta™ strains enhanced expression levels by 2.5-fold, addressing rare codon usage issues in the native Arabidopsis sequence.
Applications in Biochemical Research
Recombinant URH1 has been utilized in metabolic engineering to modulate cellular nucleoside pools. For instance, overexpression in Saccharomyces cerevisiae reduced intracellular uridine levels by 80%, demonstrating its utility in studying nucleotide homeostasis. Additionally, the enzyme’s ability to hydrolyze 5-fluorouridine (5-FUrd) has implications for prodrug activation in cancer therapy .
Q & A
Q. What are the enzymatic reactions catalyzed by inosine and uridine nucleosidases, and how are they classified in enzyme databases?
Inosine nucleosidase (EC 3.2.2.2) hydrolyzes inosine to D-ribose and hypoxanthine, while uridine nucleosidase (EC 3.2.2.3) catalyzes uridine hydrolysis to D-ribose and uracil . These enzymes belong to the hydrolase class (EC 3.2.2.-) and are critical in nucleoside salvage pathways. Researchers should consult the IUBMB Enzyme List or BRENDA for standardized reaction details and kinetic parameters.
Q. What experimental methods are commonly used to assay inosine-uridine nucleosidase activity in vitro?
Activity assays typically involve incubating purified enzyme with substrates (e.g., 1 mM uridine/inosine) in buffered solutions (e.g., 20 mM MES/KOH, pH 6.0, 1 mM CaCl₂) and quantifying products via:
- GC-MS : Measures ribose release over time .
- HPLC : Resolves nucleosides and bases (e.g., xanthosine vs. uridine) with optimized column conditions .
- Fehling assay : Detects reducing sugars like ribose in intact tissue samples . Controls (e.g., heat-inactivated enzyme) are essential to validate specificity.
Advanced Research Questions
Q. How can substrate specificity of inosine-uridine nucleosidases be systematically characterized, and what factors influence preference?
Substrate profiling involves:
- Recombinant protein expression : Overexpress nucleosidases in E. coli or yeast and purify via affinity chromatography .
- Multi-substrate assays : Test activity against adenosine, xanthosine, and cytokinin ribosides under standardized conditions (pH, temperature) .
- Kinetic analysis : Calculate Kₘ and Vₘₐₓ using Lineweaver-Burk plots. For example, Arabidopsis URH1 shows 53.4% activity with xanthosine vs. uridine, while inosine activity is 21.4% . Structural studies (e.g., mutagenesis of active sites) can further elucidate specificity determinants.
Q. What evolutionary insights exist for inosine-uridine nucleosidases across eukaryotes, and how can phylogenetic analysis inform functional studies?
Phylogenetic comparisons reveal conserved motifs between plant URH1 and protozoan homologs (e.g., Leishmania major inosine/uridine nucleosidase, 28% identity) . Tools like BLAST or CLUSTAL Omega can identify orthologs. Functional divergence is evident in Arabidopsis URH2, which lacks detectable activity despite sequence similarity to URH1 . Such findings highlight the need for empirical validation even in conserved enzyme families.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
